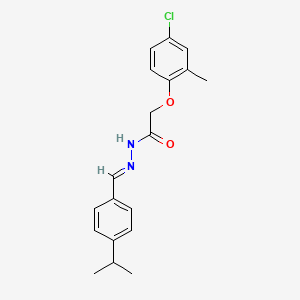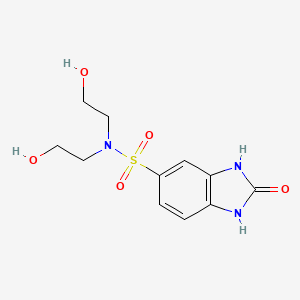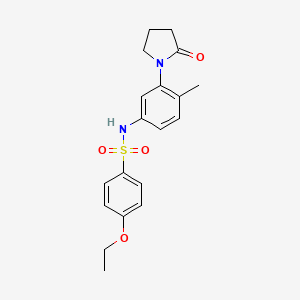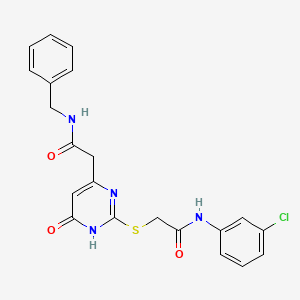
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide, also known as IAA-94, is a chemical compound that belongs to the family of hydrazides. It is a potent inhibitor of volume-regulated anion channels (VRACs) and has been widely used in scientific research to investigate the physiological and biochemical effects of these channels.
Mechanism of Action
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide inhibits VRACs by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein that prevents the channel from opening and allowing ions to flow through. The exact mechanism of this inhibition is still not fully understood, but it is believed that (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide acts by stabilizing a closed conformation of the channel protein.
Biochemical and Physiological Effects:
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to inhibit the release of glutamate, an important neurotransmitter, from astrocytes. Additionally, (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to inhibit the swelling of cells in response to hypotonic stress, indicating a role in cell volume regulation.
Advantages and Limitations for Lab Experiments
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has several advantages for use in lab experiments. It is a potent and specific inhibitor of VRACs, making it an important tool for investigating the physiological and biochemical effects of these channels. Additionally, it is relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It can be toxic to cells at high concentrations, and its effects on other ion channels and proteins are not fully understood.
Future Directions
There are several future directions for research on (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide and its effects on VRACs. One area of interest is the role of VRACs in cancer cell proliferation and apoptosis. Another area of interest is the role of VRACs in the regulation of neurotransmitter release and synaptic transmission. Additionally, there is interest in developing more potent and specific inhibitors of VRACs that can be used in both basic and clinical research.
Synthesis Methods
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide can be synthesized using a simple two-step process. In the first step, 4-chloro-2-methylphenol is reacted with chloroacetyl chloride to form 2-chloro-4-(chloroacetyl)-6-methylphenol. In the second step, the resulting compound is reacted with 4-isopropylbenzaldehyde and hydrazine hydrate to form (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide.
Scientific Research Applications
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been extensively used in scientific research to investigate the physiological and biochemical effects of VRACs. VRACs are ion channels that are ubiquitously expressed in mammalian cells and play an important role in cell volume regulation and cell proliferation. (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to inhibit VRACs in a dose-dependent manner, making it an important tool for investigating the role of VRACs in various physiological processes.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)16-6-4-15(5-7-16)11-21-22-19(23)12-24-18-9-8-17(20)10-14(18)3/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBKPYCQJWBDG-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)




![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2903407.png)
![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2903416.png)
![Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2903418.png)


